des-Gln14-Ghrelin

Description

BenchChem offers high-quality des-Gln14-Ghrelin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about des-Gln14-Ghrelin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

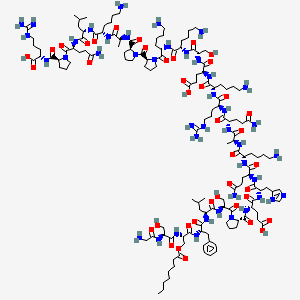

Molecular Formula |

C142H237N43O40 |

|---|---|

Molecular Weight |

3186.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1 |

InChI Key |

GKDHXLGLEXRRSB-MVILVGDSSA-N |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Topic: A Structural and Functional Dissection of Ghrelin and its Splice Variant, des-Gln14-Ghrelin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ghrelin, a 28-amino acid peptide hormone predominantly synthesized in the stomach, is a critical regulator of energy homeostasis and growth hormone secretion.[1][2] Its discovery as the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a) unveiled a complex system of gut-brain communication.[3] The biological activity of ghrelin is famously dependent on a unique post-translational modification: the attachment of an n-octanoyl group to its third serine residue, a process catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[1][3]

However, the ghrelin system is not monolithic. Alternative splicing of the ghrelin gene gives rise to isoforms, most notably des-Gln14-ghrelin.[4][5] This variant, identical to ghrelin save for a single amino acid deletion, presents a fascinating case study in how subtle structural changes can lead to distinct functional profiles. This guide provides a detailed technical analysis of the structural differences between ghrelin and des-Gln14-ghrelin, explores the resulting functional consequences, and outlines key methodologies for their study.

Part 1: The Core Structural Distinction

The fundamental difference between the two peptides lies in their primary amino acid sequence, a direct result of alternative mRNA splicing.

Canonical Ghrelin: The Acylated Standard

Ghrelin is a 28-amino acid peptide.[3][6] Its defining characteristic is the n-octanoylation of the serine residue at position 3 (Ser3), which is indispensable for its canonical activity at the GHS-R1a receptor.[4][6][7]

-

Human Ghrelin Amino Acid Sequence: GSSFLSPEHQRVQQRKESKKPPAKLQPR The acyl group is attached to the Ser3 residue.

des-Gln14-Ghrelin: The Splice Variant

In the ghrelin gene, the codon for Glutamine-14 (Gln14) can be recognized as an alternative splice acceptor site.[8] This event leads to the production of an mRNA that, when translated, yields a 27-amino acid peptide identical to ghrelin but specifically lacking the Gln14 residue.[4][8] This isoform, named des-Gln14-ghrelin, also undergoes the same n-octanoylation at Ser3.[4][8]

-

Human des-Gln14-Ghrelin Amino Acid Sequence: GSSFLSPEHQRVQRKESKKPPAKLQPR (Note the absence of the second 'Q' at position 14 compared to the ghrelin sequence).

Structural Comparison Summary

The distinction, while seemingly minor, is critical for understanding the subsequent functional divergence.

| Feature | Ghrelin | des-Gln14-Ghrelin |

| Origin | Standard mRNA transcript | Alternative splicing of the ghrelin gene[4] |

| Amino Acid Length | 28 residues[6] | 27 residues[4] |

| Defining Feature | Contains Glutamine (Gln) at position 14 | Deletion of Glutamine (Gln) at position 14[8][9] |

| Acylation | n-octanoylation at Serine-3[6] | n-octanoylation at Serine-3[4][8] |

Caption: Amino acid sequence comparison highlighting the Gln14 deletion.

Part 2: Functional Divergence and Mechanistic Insights

The deletion of a single, uncharged amino acid residue profoundly impacts the peptide's interaction with its receptor and its resulting physiological activities.

Receptor Binding and Activation: A Complex Interaction

The primary receptor for acylated ghrelin is GHS-R1a, a G protein-coupled receptor. The interaction between des-Gln14-ghrelin and this receptor is a key point of divergence.

-

Ghrelin: Binds to GHS-R1a with high affinity, potently stimulating downstream signaling pathways, such as intracellular calcium mobilization, leading to effects like growth hormone release and appetite stimulation.[2]

-

des-Gln14-Ghrelin: This isoform is also an active ligand for the GHS-R1a.[4][9] Studies have shown that it potently stimulates intracellular calcium release in cells expressing the ghrelin receptor, with one report indicating an EC₅₀ of 2.4 nM.[10] It also stimulates growth hormone release when administered in vivo.[4] Some research suggests that ghrelin and des-Gln14-ghrelin have similar activities and potency.[8]

Beyond the canonical GHS-R1a, both acylated ghrelin and its non-acylated form (des-acyl ghrelin) are known to have biological effects that are independent of GHS-R1a, suggesting the existence of other, yet-to-be-identified receptors.[3] Des-Gln14-ghrelin may also interact with these alternative receptors, contributing to its diverse physiological profile, such as its observed cardiovascular effects.[2][11]

Caption: Receptor activation pathways for Ghrelin and des-Gln14-Ghrelin.

Comparative Physiological Roles

While both peptides can stimulate growth hormone release, their broader physiological roles show important distinctions.

| Physiological Domain | Ghrelin | des-Gln14-Ghrelin |

| Endocrine | Potent stimulator of Growth Hormone (GH) release.[2] | Also stimulates GH release in vivo.[4] |

| Metabolism | Strong orexigenic (appetite-stimulating) effects.[1] | May also influence appetite, though its primary role is less defined. |

| Cardiovascular | Exerts various cardiovascular actions.[2] | Shows a direct negative inotropic effect on papillary muscle, independent of GH release.[11] |

Part 3: Methodologies for Study and Differentiation

The structural similarity and rapid degradation of ghrelin isoforms in circulation necessitate rigorous and validated experimental protocols.

Peptide Synthesis and Analysis

-

Synthesis: Both peptides are typically produced for research via solid-phase peptide synthesis (SPPS). The causality behind this choice is its efficiency and ability to control the precise amino acid sequence. A critical, self-validating step is the specific acylation of the Ser3 residue with n-octanoic acid, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

-

Characterization: The definitive validation of the synthesized peptide's identity is achieved through mass spectrometry, which confirms the correct molecular weight corresponding to either the 28-amino acid ghrelin or the 27-amino acid des-Gln14-ghrelin, including the mass of the acyl group.

Functional Assays: Quantifying Bioactivity

To differentiate the functional potency of the two isoforms, cell-based assays are indispensable. The choice of a cell line stably expressing the human GHS-R1a is the foundational step.

-

Protocol: Intracellular Calcium Mobilization Assay

-

Cell Plating: Seed GHS-R1a-expressing cells (e.g., HEK293 or CHO cells) into a 96-well black-walled, clear-bottom plate. Allow cells to adhere and grow to ~90% confluency. Causality: A confluent monolayer ensures a robust and uniform fluorescent signal.

-

Dye Loading: Wash cells with a buffered salt solution and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark. Causality: The AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside the cell.

-

Compound Addition: Utilize a fluorescence imaging plate reader (e.g., FLIPR) to measure baseline fluorescence. The instrument then adds serial dilutions of the test peptides (Ghrelin or des-Gln14-Ghrelin) to the wells.

-

Signal Detection: Immediately following compound addition, continuously record the fluorescence intensity. Activation of the Gq-coupled GHS-R1a leads to IP₃-mediated calcium release from the endoplasmic reticulum, causing a sharp increase in fluorescence.

-

Data Analysis: Plot the peak fluorescence response against the peptide concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). This provides a quantitative measure of potency for each peptide.

-

Caption: Experimental workflow for a calcium mobilization assay.

Quantification in Biological Matrices

Measuring endogenous levels of these isoforms is challenging due to their low concentration and the rapid de-acylation of the active forms by plasma esterases.

-

Sample Collection: The protocol must be self-validating by preventing degradation from the moment of collection. Best practices strongly recommend collecting blood in tubes containing EDTA and a protease inhibitor like aprotinin, keeping the samples on ice, and centrifuging as soon as possible.[12][13]

-

Sample Processing: For maximal preservation of the acylated form, acidification of the plasma (e.g., to a final concentration of 0.1 N HCl) immediately after centrifugation is critical before freezing and storage.[12][13] This step inhibits esterase activity, ensuring the measured ratio of acylated to des-acylated ghrelin is accurate.

-

Immunoassays: Use of specific and sensitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) is required. It is crucial to use assays that can specifically distinguish between ghrelin, des-Gln14-ghrelin, and their des-acyl counterparts, although commercial kits distinguishing ghrelin from des-Gln14-ghrelin are not widely available, often leading to their combined measurement.

Conclusion

The distinction between ghrelin and des-Gln14-ghrelin is a prime example of the functional diversity generated by alternative splicing. Far from being an inactive or minor variant, des-Gln14-ghrelin is an endogenous, acylated peptide with potent biological activity at the GHS-R1a and likely other receptors.[4][11] For researchers in endocrinology, metabolism, and drug development, recognizing this distinction is paramount. The choice of peptide for in vitro and in vivo studies, the interpretation of functional data, and the methods used for quantification all depend on a clear understanding of the subtle yet significant structural difference: the single glutamine residue at position 14. Future research clarifying the unique physiological roles and potential therapeutic applications of des-Gln14-ghrelin will depend on the continued application of these rigorous and specific methodologies.

References

-

Kojima, M., & Kangawa, K. (2010). Structure, regulation and function of ghrelin. The Journal of Biochemistry. Available at: [Link]

-

Kojima, M., & Kangawa, K. (2005). Ghrelin: Structure and Function. Physiological Reviews, 85(2), 495-522. Available at: [Link]

-

Hosoda, H., Kojima, M., Matsuo, H., & Kangawa, K. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor. The Journal of Biological Chemistry, 275(29), 21995-22000. Available at: [Link]

-

El-Sedeek, M. (2020). Structure and Physiological Functions of Ghrelin. Biomedical Journal of Scientific & Technical Research, 31(2). Available at: [Link]

-

Delporte, C. (2013). Structure and Physiological Actions of Ghrelin. International Journal of Peptides. Available at: [Link]

-

Al Massadi, O., et al. (2021). Toward a consensus nomenclature for ghrelin, its non-acylated form, liver expressed antimicrobial peptide 2 and growth hormone secretagogue receptor. Journal of Neuroendocrinology, 33(10). Available at: [Link]

-

Wikipedia. (n.d.). Ghrelin. Retrieved from Wikipedia. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [des-Gln¹⁴]ghrelin. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Zizzari, P., et al. (2021). Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa. Scientific Reports, 11(1), 1-13. Available at: [Link]

-

Poher, A. L., & Tschöp, M. H. (2017). Ghrelin – Physiological Functions and Regulation. TouchREVIEWS in Endocrinology. Available at: [Link]

-

Zizzari, P., et al. (2021). Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa. ResearchGate. Available at: [Link]

-

van der Lely, A. J., et al. (2004). Biological, Physiological, Pathophysiological, and Pharmacological Aspects of Ghrelin. Endocrine Reviews, 25(3), 426-457. Available at: [Link]

-

Delporte, C. (2013). Structure and Physiological Actions of Ghrelin. ResearchGate. Available at: [Link]

-

Hosoda, H., & Kangawa, K. (2008). Standard Sample Collections for Blood Ghrelin Measurements. ResearchGate. Available at: [Link]

-

Bedendi, I., et al. (2003). Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin. European Journal of Pharmacology, 476(1-2), 87-95. Available at: [Link]

Sources

- 1. Ghrelin - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. journals.physiology.org [journals.physiology.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Toward a consensus nomenclature for ghrelin, its non‐acylated form, liver expressed antimicrobial peptide 2 and growth hormone secretagogue receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Biological Activity of Des-Gln14-Ghrelin in Rodents: A Technical Guide

Executive Summary

Des-Gln14-Ghrelin (also known as des-Gln14-ghrelin or simply des-Gln14) is the second major endogenous ligand for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a).[1][2] Produced via alternative splicing of the preproghrelin gene, this 27-amino acid peptide retains the critical N-terminal serine-3 acylation required for receptor binding but lacks the glutamine residue at position 14 found in the canonical 28-amino acid ghrelin.

For researchers and drug developers, des-Gln14-ghrelin represents more than a redundant isoform; it is a equipotent agonist that validates the structural flexibility of the GHS-R1a binding pocket. This guide dissects its molecular characteristics, pharmacological potency, and in vivo biological activities in rodent models, providing validated protocols for its experimental application.

Molecular Characterization & Biosynthesis[2]

Structural Identity

Unlike des-acyl ghrelin (which lacks the octanoyl group), des-Gln14-ghrelin is an acylated active peptide.[1] The deletion of Glutamine-14 results from the usage of a CAG codon at the exon boundary, which functions as a splicing signal in the rat and porcine ghrelin gene.

-

Canonical Rat Ghrelin (28 AA): GSS(Oct)FLSPEHQKAQQRKESKKPPAKLQPR

-

Des-Gln14-Ghrelin (27 AA): GSS(Oct)FLSPEHQKA_RKESKKPPAKLQPR

Critical Note: The biological activity of des-Gln14-ghrelin is entirely dependent on the n-octanoylation (or n-decanoylation) of the Serine-3 residue. Non-acylated des-Gln14-ghrelin (des-acyl des-Gln14) does not bind GHS-R1a.[1][3]

Biosynthesis Pathway (Visualization)

The production of des-Gln14-ghrelin is a result of alternative splicing of the Ghrl gene.[1][2][4]

Figure 1: Biosynthetic divergence of Ghrelin and Des-Gln14-Ghrelin via alternative splicing.[4] Both pathways require subsequent acylation by Ghrelin O-Acyltransferase (GOAT).

Pharmacodynamics & Receptor Affinity

Des-Gln14-ghrelin exhibits high affinity for the GHS-R1a, comparable to full-length ghrelin. The deletion of Gln14 occurs in the C-terminal region of the peptide, which is less critical for receptor activation than the N-terminal "active core" (residues 1-5).

Potency Comparison (In Vitro)

The following data summarizes the potency of des-Gln14-ghrelin in displacing radiolabeled ghrelin and mobilizing intracellular calcium.

| Parameter | Ghrelin (28 AA) | Des-Gln14-Ghrelin (27 AA) | Des-Acyl Ghrelin |

| Receptor Target | GHS-R1a | GHS-R1a | Unknown / CD36 |

| Binding Affinity (Ki) | ~0.2 - 0.5 nM | ~0.2 - 0.6 nM | > 10,000 nM |

| Ca2+ Mobilization (EC50) | 2.5 ± 0.8 nM | 2.4 ± 0.9 nM | Inactive |

| Primary Action | GH Release, Orexigenic | GH Release, Orexigenic | Adipogenic, Survival |

Key Insight: The equipotency suggests that Gln14 is structurally redundant for GHS-R1a activation. Researchers can use des-Gln14-ghrelin interchangeably with ghrelin for GHS-R1a studies, although ghrelin remains the standard due to higher abundance.

Physiological Actions in Rodents

Growth Hormone (GH) Secretion

Intravenous (IV) or Intracerebroventricular (ICV) administration of des-Gln14-ghrelin stimulates potent GH release in rats.

-

Mechanism: Activation of GHS-R1a on pituitary somatotrophs and GHRH neurons in the hypothalamus.

-

Dose-Response: A bolus IV injection of 5-20 µg/kg in rats elevates plasma GH levels within 10-15 minutes, returning to baseline by 60 minutes.

Orexigenic (Feeding) Activity

Des-Gln14-ghrelin is a potent orexigenic peptide.

-

Central Action: When injected ICV, it activates NPY/AgRP neurons in the Arcuate Nucleus (ARC).

-

Peripheral Action: Systemic administration stimulates vagal afferents.

-

Efficacy: In head-to-head comparisons, des-Gln14-ghrelin induces cumulative food intake in satiated rats indistinguishable from canonical ghrelin.

Adipogenesis & Metabolic Effects

Recent evidence suggests that both ghrelin isoforms may drive adipogenesis through GHS-R1a dependent and independent mechanisms.

-

Lipogenesis: Promotes fat accumulation in white adipose tissue.

-

Bone Marrow Adiposity: Direct peripheral action, potentially shared with des-acyl forms.[5][6]

Experimental Protocols

Peptide Handling & Solubilization

Critical: The ester bond at Serine-3 is labile. Improper handling leads to deacylation and loss of activity.

-

Lyophilized Storage: Store at -20°C or -80°C with desiccant.

-

Reconstitution:

-

Bring vial to room temperature before opening to prevent condensation.

-

Dissolve in distilled water or PBS (pH 7.4) to a stock concentration (e.g., 1 mM).

-

Optional: Acidify slightly (0.1% acetic acid) if long-term stability is required, though immediate use is preferred.

-

-

Aliquot: Avoid freeze-thaw cycles. Aliquot into single-use volumes and freeze at -80°C.

In Vivo Administration: Food Intake Assay (Rat)

Objective: Measure orexigenic potency of des-Gln14-ghrelin.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-300g).

-

Vehicle: Sterile saline (0.9% NaCl).

Protocol:

-

Acclimatization: Handle rats daily for 3 days prior to the experiment to reduce stress-induced anorexia.

-

Fasting: Fast rats for 24 hours (if testing re-feeding potentiation) or use satiated rats (light phase) to test orexigenic initiation.

-

Preparation: Dilute peptide to 10 nmol/kg (approx. 33 µg/kg) in sterile saline.

-

Injection:

-

Intraperitoneal (IP): Inject 100-200 µL volume.

-

Intracerebroventricular (ICV):[9] Inject 1-5 µL (requires stereotaxic cannulation).

-

-

Measurement:

-

Provide pre-weighed food pellets immediately post-injection.

-

Weigh remaining food at 30 min, 1 hour, 2 hours, and 4 hours .

-

-

Data Analysis: Calculate cumulative food intake (g) and normalize to body weight if necessary.

GHS-R1a Signaling Pathway (Visualization)

The following diagram illustrates the intracellular cascade activated by des-Gln14-ghrelin upon binding to GHS-R1a.

Figure 2: Signal transduction pathway of Des-Gln14-Ghrelin via GHS-R1a, leading to Calcium mobilization and GH release.

References

-

Hosoda, H., et al. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[2] Journal of Biological Chemistry. Link

-

Kojima, M., & Kangawa, K. (2005). Ghrelin: structure and function. Physiological Reviews. Link

-

Bednarek, M. A., et al. (2000). Structure-function studies on the new growth hormone-releasing peptide, ghrelin: minimal sequence of ghrelin necessary for activation of growth hormone secretagogue receptor 1a. Journal of Medicinal Chemistry. Link

-

Tschöp, M., et al. (2000). Ghrelin induces adiposity in rodents.[6] Nature. Link

-

Tocris Bioscience. Des-Gln14-Ghrelin (rat) Product Information. Link

Sources

- 1. Ghrelin: New Molecular Pathways Modulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. apexbt.com [apexbt.com]

- 8. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Technical Deep Dive: The Alternative Splicing and Pharmacology of des-Gln14-Ghrelin

The following technical guide is structured to provide a mechanistic deep dive into the alternative splicing, biochemistry, and detection of des-Gln14-Ghrelin.

Executive Summary

Des-Gln14-Ghrelin is a bioactive splice variant of the peptide hormone ghrelin, characterized by the deletion of glutamine at position 14.[1][2][3] Despite this deletion, it retains full agonistic activity at the Growth Hormone Secretagogue Receptor 1a (GHSR1a), provided it undergoes octanoylation at Serine-3. This guide dissects the genetic mechanism of its production (alternative 3'-splice site usage), its comparative pharmacodynamics, and the requisite LC-MS/MS protocols for its specific quantification in biological matrices.

Genetic Architecture & Splicing Mechanism[4][5]

The production of des-Gln14-ghrelin is not the result of a separate gene but rather a programmed alternative splicing event of the GHRL gene.[2] This mechanism is evolutionarily conserved but shows distinct species-specific patterns, most notably characterized in Rattus norvegicus and Homo sapiens.

The "Tandem CAG" Mechanism

The core mechanism relies on the presence of repetitive sequences at the intron-exon boundary (specifically the 3' splice site of Intron 2 and the start of Exon 3).

-

Canonical Splicing (Ghrelin-28): The spliceosome recognizes the canonical AG dinucleotide acceptor site at the end of the intron. The immediate downstream sequence in Exon 3 begins with CAG, which codes for Glutamine (Gln) at position 14.[4]

-

Alternative Splicing (des-Gln14-Ghrelin): In the alternative pathway, the splicing machinery utilizes a secondary splice acceptor site located 3 nucleotides downstream (or the CAG sequence itself is recognized as part of the splice acceptor context). This results in the excision of the CAG triplet from the mature mRNA.

-

Result: The reading frame is preserved (3-base deletion), but the Gln14 residue is omitted from the final peptide sequence.

-

Mechanistic Visualization

The following diagram illustrates the competitive splice site selection that generates both isoforms from the same pre-mRNA precursor.

Figure 1: Bifurcation of the GHRL pre-mRNA processing.[4] The selection of the splice acceptor site determines the inclusion or exclusion of the CAG codon.

Biochemistry & Pharmacodynamics

The deletion of Gln14 alters the primary structure but has negligible impact on the peptide's tertiary conformation required for receptor binding. The critical determinant for biological activity in both isoforms is the post-translational modification (PTM) mediated by Ghrelin O-Acyltransferase (GOAT) .[4]

Structural Comparison

| Feature | Ghrelin (Canonical) | des-Gln14-Ghrelin |

| Length | 28 Amino Acids | 27 Amino Acids |

| Molecular Weight | ~3370.9 Da | ~3242.8 Da (-128 Da) |

| Critical PTM | Ser3-Octanoylation | Ser3-Octanoylation |

| Sequence Difference | ...Arg-Gln -Gln...[4] | ...Arg-X -Gln... (Gln14 deleted) |

Receptor Interaction (GHSR1a)

Both isoforms bind to the Growth Hormone Secretagogue Receptor 1a (GHSR1a) with nanomolar affinity.[4] The N-terminal "active core" (Gly-Ser-Ser(Oct)-Phe-Leu) is identical in both peptides, which explains their equipotency.[4]

-

Signaling Pathway: Binding triggers Gαq/11 coupling, activating Phospholipase C (PLC), leading to IP3 generation and intracellular Calcium (

) mobilization.[4][5] -

Physiological Outcome: Stimulation of Growth Hormone (GH) release from the pituitary and orexigenic (appetite-stimulating) signaling in the hypothalamus.[4]

Figure 2: Convergent signaling pathway.[4] Both isoforms activate the GHSR1a-Gq-PLC-Ca2+ axis with similar potency.

Experimental Protocol: Differential Quantification

Distinguishing des-Gln14-ghrelin from canonical ghrelin is analytically challenging due to their sequence homology. Immunoassays (ELISA) often exhibit high cross-reactivity.[4] Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for specific quantification.

Protocol: Targeted LC-MS/MS Workflow

Objective: Separate and quantify both isoforms based on the mass difference (128 Da) and retention time.

Step 1: Sample Stabilization (Critical)[4]

-

Rationale: Active ghrelin is rapidly de-acylated by plasma esterases (e.g., butyrylcholinesterase).[4][6]

-

Procedure: Collect blood into chilled tubes containing EDTA (anticoagulant) and AEBSF (serine protease inhibitor).[4] Immediately acidify plasma with HCl or Formic Acid to pH ~4.0 to stabilize the octanoyl group.

Step 2: Solid Phase Extraction (SPE)[4]

-

Rationale: Remove plasma proteins and concentrate the peptide fraction.

-

Cartridge: Hydrophilic-Lipophilic Balance (HLB) or Mixed-mode Cation Exchange (MCX).[4]

-

Wash: 5% Methanol/0.1% Formic Acid.

-

Elution: 80% Methanol/0.1% Formic Acid.

Step 3: LC-MS/MS Parameters[7]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[4]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 10% B to 60% B over 8 minutes (Peptides elute based on hydrophobicity).

-

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Charge State | Mass Shift | Retention Time |

| Ghrelin | [M+4H] | Reference | T (e.g., 4.2 min) |

| des-Gln14 | [M+4H] | -32 Da per charge (Total -128) | T ± 0.1 min |

Note: Exact m/z values depend on the specific charge state dominance in your instrument source.

Clinical & Research Implications

Why Monitor Both Isoforms?

-

Total Ghrelin Load: Measuring only canonical ghrelin may underestimate the total "active" ghrelin load, particularly in specific disease states or animal models (e.g., rodents) where des-Gln14 levels are significant.

-

Therapeutic Stability: In drug development, synthetic analogs based on the des-Gln14 scaffold may offer different metabolic stability profiles against specific peptidases that target the Gln13-Gln14 bond.

-

Biomarker Accuracy: In clinical studies of cachexia or obesity, "Total Active Ghrelin" should ideally encompass both acylated isoforms to correlate accurately with GHSR1a activation.

References

-

Hosoda, H. et al. (2000).[4] Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[2] Journal of Biological Chemistry.

-

Seim, I. et al. (2009).[4][9] Ghrelin gene-related peptides: multifunctional endocrine/autocrine modulators in health and disease.[9] Clinical and Experimental Pharmacology & Physiology.[9]

-

Gargantini, E. et al. (2013).[4] The role of the central ghrelin system in reward from food and chemical drugs.[9] Molecular and Cellular Endocrinology.[9]

-

Delhanty, P. et al. (2010).[4] Des-acyl ghrelin analogs prevent high-fat-diet-induced dysregulation of glucose homeostasis. FASEB Journal.

-

Rafferty, J. et al. (2021).[4][12] Development of a ghrelin receptor inverse agonist for positron emission tomography. Theranostics.

Sources

- 1. pages.ucsd.edu [pages.ucsd.edu]

- 2. Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. des-Gln14-Ghrelin (rat) | CAS 293735-04-3 | Tocris Bioscience [tocris.com]

- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of ghrelin and des-acyl ghrelin in human plasma by using cubic-selected reaction-monitoring LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ab :: Animal Bioscience [animbiosci.org]

- 9. Ghrelin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revised genomic structure of the human ghrelin gene and identification of novel exons, alternative splice variants and natural antisense transcripts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: GHS-R1a Binding Affinity of des-Gln14-Ghrelin

Executive Summary

des-Gln14-Ghrelin is a naturally occurring, biologically active splice variant of the orexigenic peptide hormone ghrelin.[1][2][3] Encoded by the GHRL gene, it arises from alternative splicing that deletes the CAG codon corresponding to Glutamine at position 14.[1] Despite this structural deletion, des-Gln14-ghrelin retains the critical n-octanoylation at Serine-3, rendering it pharmacologically equipotent to full-length ghrelin (28-amino acids) in binding to the Growth Hormone Secretagogue Receptor 1a (GHS-R1a).

This technical guide dissects the binding kinetics, structural determinants, and signaling efficacy of des-Gln14-ghrelin, providing validated protocols for quantifying its affinity in drug discovery workflows.

Molecular Architecture & Pharmacophore Analysis

The pharmacological equivalence of des-Gln14-ghrelin to the full-length peptide is driven by the conservation of the N-terminal active core. The GHS-R1a receptor primarily interacts with the first five N-terminal residues, specifically requiring the hydrophobic interaction provided by the octanoyl group on Ser3.[2]

Structural Comparison

The deletion of Gln14 occurs in the alpha-helical C-terminal tail, a region less critical for receptor activation than the N-terminal pharmacophore.

| Feature | Ghrelin (Human/Rat) | des-Gln14-Ghrelin |

| Length | 28 Amino Acids | 27 Amino Acids |

| Sequence | GSS(Oct)FLSPEHQRVQQ RKESKKPPAKLQPR | GSS(Oct)FLSPEHQRVQ-RKESKKPPAKLQPR |

| Post-Translational Mod | Ser3-Octanoylation (Essential) | Ser3-Octanoylation (Essential) |

| Molecular Weight | ~3314 Da | ~3186 Da |

| GHS-R1a Binding (Ki) | ~0.2 – 1.0 nM | ~0.2 – 1.0 nM (Equipotent) |

| Functional Potency (EC50) | ~2.4 nM (Ca2+ mobilization) | ~2.4 nM (Ca2+ mobilization) |

Technical Insight: The deletion of Glutamine 14 does not alter the amphiphilic nature of the peptide significantly enough to disrupt receptor docking. The "message" sequence (GSS(Oct)FL) remains intact.

GHS-R1a Binding Kinetics & Signaling

Upon binding to GHS-R1a, des-Gln14-ghrelin triggers a conformational change in the 7-transmembrane receptor, initiating a G

Mechanism of Action[4][5]

-

Ligand Docking: The octanoyl group of des-Gln14-ghrelin inserts into a hydrophobic pocket formed by TM6 and TM7 of GHS-R1a.

-

G-Protein Coupling: Recruitment of G

q/11. -

Effector Activation: Activation of Phospholipase C

(PLC -

Second Messengers: Hydrolysis of PIP2 into IP3 and DAG.

-

Calcium Release: IP3 triggers Ca2+ efflux from the ER, driving GH secretion.

Visualization: GHS-R1a Signaling Pathway

Figure 1: Signal transduction pathway activated by des-Gln14-ghrelin binding to GHS-R1a.[4]

Experimental Protocols

To validate the binding affinity and functional potency of des-Gln14-ghrelin, the following protocols are recommended. These methodologies ensure robust, reproducible data.

Protocol A: Membrane Preparation (HEK293-GHS-R1a)

Objective: Isolate GHS-R1a-rich membranes for radioligand binding.

-

Cell Harvest: Grow HEK293 cells stably expressing human GHS-R1a to 90% confluency. Detach using PBS/EDTA (avoid trypsin to preserve receptor integrity).

-

Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, Protease Inhibitor Cocktail).

-

Homogenization: Homogenize using a Polytron (3 bursts of 5 sec) on ice.

-

Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.

-

Centrifugation 2: Spin supernatant at 40,000 x g for 60 min at 4°C.

-

Resuspension: Resuspend the final membrane pellet in Binding Buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA).

-

Storage: Aliquot and flash freeze in liquid nitrogen. Store at -80°C.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the Ki of des-Gln14-ghrelin.

-

Radioligand: [

I]-Ghrelin (Human).[5] -

Competitor: des-Gln14-Ghrelin (range:

M to

Workflow:

-

Plate Setup: Use 96-well GF/C filter plates pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour (reduces non-specific binding).

-

Incubation Mix: Add the following to each well:

-

50 µL Membrane suspension (approx. 5-10 µg protein).

-

50 µL [

I]-Ghrelin (Final conc. ~0.05 nM). -

50 µL des-Gln14-Ghrelin (varying concentrations).

-

Non-Specific Binding (NSB) Control: Add 1 µM unlabeled Ghrelin instead of competitor.

-

-

Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

-

Termination: Vacuum harvest the plate. Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

-

Readout: Dry filters and add scintillation fluid. Count CPM in a MicroBeta counter.

Data Analysis:

Calculate % Specific Binding. Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):

Protocol C: FLIPR Calcium Mobilization Assay

Objective: Measure functional potency (EC50).

-

Seeding: Plate GHS-R1a-HEK293 cells (50,000 cells/well) in black-walled 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate media. Add 100 µL Calcium 6 Assay Kit (Molecular Devices) dye dissolved in HBSS/HEPES.

-

Incubation: Incubate 1 hour at 37°C, then 15 min at Room Temp.

-

Agonist Addition: Prepare des-Gln14-ghrelin serial dilutions in HBSS (containing 0.1% BSA to prevent peptide adsorption).

-

Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject agonist and monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

-

Result: Plot Max - Min fluorescence vs. Log[Concentration]. Expect EC50 ~ 2.4 nM [1].

References

-

Hosoda, H., et al. (2000). Ghrelin and des-acyl ghrelin: two major forms of rat ghrelin peptide in gastrointestinal tissue.[6][7] Biochemical and Biophysical Research Communications, 279(3), 909-913.[6][7] Retrieved from [Link]

-

Kojima, M., & Kangawa, K. (2005). Ghrelin: Structure and Function. Physiological Reviews, 85(2), 495-522. Retrieved from [Link]

-

IUPHAR/BPS Guide to Pharmacology. Ghrelin Receptor.[8] Retrieved from [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.ed.ac.uk [journals.ed.ac.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ghrelin and des-acyl ghrelin: two major forms of rat ghrelin peptide in gastrointestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ghrelin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]

Technical Analysis: des-Gln14-Ghrelin Sequence, Splicing, and Bioanalytical Characterization

[1][2]

Executive Summary

des-Gln14-Ghrelin is a biologically active splice variant of the peptide hormone ghrelin, originally isolated from rat stomach extracts by Hosoda et al. in 2000.[1] Unlike the canonical 28-amino acid ghrelin, this variant consists of 27 amino acids, lacking a single glutamine residue at position 14.[2][3] Despite this deletion, des-Gln14-Ghrelin retains the essential n-octanoylation at Serine-3 and exhibits equipotent binding affinity for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a).

This guide provides a rigorous analysis of the variant's molecular architecture, the alternative splicing mechanism responsible for its production, and the specific analytical protocols required to distinguish it from full-length ghrelin in complex biological matrices.

Molecular Architecture & Sequence Analysis[2][4]

The structural distinction between canonical ghrelin and des-Gln14-ghrelin is subtle yet precise. Both peptides share the conserved N-terminal active core required for receptor activation, including the acylation site. The variation occurs in the mid-region glutamine cluster.

Comparative Sequence Table (Rat Isoforms)

| Feature | Canonical Rat Ghrelin (28 AA) | des-Gln14-Ghrelin (Rat) (27 AA) |

| Sequence | GSS(Oct)FLSPEHQKAQQRKESKKPPAKLQPR | GSS(Oct)FLSPEHQKAQRKESKKPPAKLQPR |

| Length | 28 Amino Acids | 27 Amino Acids |

| Modification | n-octanoyl (C8:[1][3][4][5]0) at Ser3 | n-octanoyl (C8:0) at Ser3 |

| Mass (Monoisotopic) | ~3314.9 Da | ~3186.8 Da |

| Key Difference | Double Glutamine (Q13-Q14) | Single Glutamine (Q13) |

Note on Species Specificity: The sequence provided above is specific to the Rat (Rattus norvegicus). Human ghrelin differs at positions 11-12 (Arg-Val in humans vs. Lys-Ala in rats). However, the splicing mechanism generating a des-Gln variant is primarily characterized in rodent models, though analogous transcripts have been identified in porcine and bovine systems.

Structural Implications

The deletion of Gln14 does not disrupt the amphipathic nature of the N-terminal helix, which is critical for GHS-R1a binding. The C-terminal region, where the deletion occurs, is generally unstructured and serves to stabilize the peptide in circulation rather than drive receptor activation. Consequently, the biological half-life and receptor potency remain largely unchanged between the two isoforms.

Genomic Origin: Alternative Splicing Mechanism[3][4][7]

The production of des-Gln14-ghrelin is not the result of post-translational proteolytic cleavage but rather alternative splicing of the Ghrl gene.[1]

The "CAG" Splicing Signal

In the rat Ghrl gene, the codon for Glutamine-14 is CAG . This sequence is located at the 3' end of an intron.[2] In the canonical splicing event, this CAG is read as part of the exon, encoding Glutamine. However, this CAG sequence can also function as a 3' splice acceptor site .

-

Pathway A (Canonical): The spliceosome utilizes the standard acceptor site upstream, including the CAG codon in the mature mRNA. Result: Ghrelin (28 AA) .[2][3][5][6]

-

Pathway B (Alternative): The spliceosome utilizes the CAG codon itself as the splice acceptor site, effectively excising the CAG (and thus the Glutamine) from the coding sequence. Result: des-Gln14-Ghrelin (27 AA) .[1][2][3]

Splicing Pathway Diagram

Figure 1: Alternative splicing mechanism of the Rat Ghrelin gene leading to the des-Gln14 variant.[1]

Functional Biochemistry

Receptor Interaction

Both isoforms bind to the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) , a G-protein coupled receptor (GPCR).

-

Binding Affinity: Studies using [

I]-ghrelin displacement assays indicate that des-Gln14-ghrelin has an IC -

Intracellular Signaling: Activation triggers the PLC-IP3 pathway, leading to intracellular Ca

mobilization.

Physiological Role

When injected intravenously in rats, des-Gln14-ghrelin stimulates Growth Hormone (GH) release with potency equivalent to ghrelin.[1] It also induces orexigenic (appetite-stimulating) behavior. This functional redundancy suggests that des-Gln14-ghrelin is not a degradation product but a secondary active hormone ensuring robust homeostatic regulation.

Analytical Characterization Protocols

Distinguishing des-Gln14-ghrelin from canonical ghrelin is challenging due to their high sequence homology and identical hydrophobicity (leading to similar retention times in standard reverse-phase HPLC). High-resolution Mass Spectrometry (HRMS) is the gold standard for differentiation.

Analytical Challenges

-

Immunoassay Cross-reactivity: Most anti-ghrelin antibodies target the N-terminal octanoylated region (Ser3) or the C-terminus. Since both regions are identical in both isoforms, standard ELISAs cannot distinguish them.

-

Co-elution: On C18 columns, the two peptides often co-elute unless a shallow gradient is utilized.

LC-MS/MS Identification Workflow

Protocol Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Shallow gradient (e.g., 10-40% B over 20 minutes) is required to separate the isoforms chromatographically.

-

Mass Difference: The diagnostic mass shift is exactly the residue mass of Glutamine (128.0586 Da ).

Decision Tree for Identification

Figure 2: LC-MS/MS workflow for the differential identification of ghrelin isoforms.

References

-

Hosoda, H., Kojima, M., Matsuo, H., & Kangawa, K. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[1] Journal of Biological Chemistry, 275(29), 21995-2200.

-

Kojima, M., & Kangawa, K. (2005). Ghrelin: structure and function.[5][7] Physiological Reviews, 85(2), 495-522.

-

Bedendi, I., et al. (2003). Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin. European Journal of Pharmacology, 476(1-2), 87-95.

-

Tocris Bioscience. des-Gln14-Ghrelin (rat) Product Information & Biological Activity.

Sources

- 1. Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ab :: Animal Bioscience [animbiosci.org]

- 3. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ghrelin, rat, mouse Peptide [anaspec.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. In vivo and in vitro effects of ghrelin/motilin-related peptide on growth hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Tissue Distribution and Bio-Identity of Des-Gln14-Ghrelin in Rat Stomach

Executive Summary

Des-Gln14-ghrelin represents the second major endogenous ligand for the Growth Hormone Secretagogue Receptor (GHS-R1a) isolated from the rat stomach.[1][2] Unlike degradation products, this 27-amino acid peptide is a distinct biological entity resulting from alternative splicing of the Ghrl gene.[1]

This technical guide delineates the precise tissue distribution, biosynthesis, and quantitative profiling of des-Gln14-ghrelin. It is designed for researchers requiring high-fidelity protocols to distinguish this variant from canonical ghrelin (28-amino acid), a critical distinction often overlooked in standard immunoassays which leads to data confounding in metabolic studies.

Molecular Identity and Biosynthetic Origin

To understand the distribution, one must first validate the target. Des-Gln14-ghrelin is not a post-translational cleavage fragment but a genetic splice variant.[1]

Structural Divergence[3]

-

Des-Gln14-Ghrelin: 27 amino acids.[1] It lacks the Glutamine (Gln) residue at position 14.[1]

-

Homology: The N-terminal sequence (GSSFL...), including the critical n-octanoylation at Serine-3, is identical in both peptides. This shared acylation is the "molecular switch" that activates GHS-R1a.

Mechanism of Generation

The rat ghrelin gene comprises five exons.[7] Canonical ghrelin results from the standard splicing of these exons. Des-Gln14-ghrelin arises from the deletion of a CAG codon (coding for Glutamine) at the 3' end of Exon 2 or the splice junction, resulting in a functionally active peptide with a shortened backbone.

Figure 1: Biosynthetic divergence of ghrelin isoforms. The CAG deletion mechanism ensures des-Gln14-ghrelin retains the bioactive N-terminal core.

Quantitative Tissue Distribution

The distribution of des-Gln14-ghrelin is not uniform across the stomach. It follows a strict gradient correlating with the density of X/A-like cells.

Regional Localization (Stomach)

The highest concentration of des-Gln14-ghrelin is found in the oxyntic mucosa (fundus) , mirroring the distribution of canonical ghrelin.

| Tissue Region | Cell Type | Relative Abundance | Bioactivity Status |

| Fundus (Oxyntic Mucosa) | X/A-like Cells | High (++++) | Active (Acylated) & Inactive (Des-acyl) |

| Antrum (Pyloric Gland) | X/A-like Cells | Low (+) | Mostly Des-acyl forms |

| Duodenum | X/A-like Cells | Trace/Low | Variable |

| Small Intestine | Enteroendocrine | Trace | Variable |

The Molar Ratio

In the rat stomach, des-Gln14-ghrelin is not a minor impurity; it is a substantial physiological player.

-

Total Ghrelin-like Immunoreactivity: Canonical ghrelin is the dominant form.

-

Des-Gln14-Ghrelin Fraction: Typically constitutes 15–25% of the total active ghrelin pool in the stomach extracts.

-

Implication: Studies measuring "Total Ghrelin" via non-specific C-terminal antibodies are measuring the sum of both variants.

Cellular Localization & Immunohistochemistry

Visualizing des-Gln14-ghrelin requires understanding its cellular niche. It is co-localized with canonical ghrelin in the X/A-like cells (distinct from histamine-producing ECL cells or somatostatin-producing D cells).

-

Granule Morphology: Electron microscopy reveals these peptides are stored in compact, electron-dense secretory granules (approx. 120 nm diameter) within the cytoplasm of X/A-like cells.

-

Vascular Secretion: Being closed-type cells (in rats), they do not contact the lumen directly but secrete into the vasculature, confirming their endocrine role.

Experimental Protocols: Extraction and Differentiation

Crucial Warning: Standard ELISA kits targeting the C-terminus often cross-react 100% between ghrelin and des-Gln14-ghrelin. To study distribution specifically, you must use Reverse-Phase HPLC (RP-HPLC) combined with Radioimmunoassay (RIA).

Protocol: Protease-Inhibited Tissue Extraction

The n-octanoyl group is labile. Without immediate protease inhibition, active des-Gln14-ghrelin degrades to des-acyl des-Gln14-ghrelin (inactive).

-

Harvest: Dissect rat stomach fundus immediately after sacrifice.

-

Boiling Step (CRITICAL): Dice tissue and drop immediately into 10 volumes of boiling water for 10 minutes.

-

Why? This irreversibly denatures proteases and esterases that would otherwise strip the octanoyl group.

-

-

Acidification: Adjust the solution to 1M Acetic Acid / 20mM HCl .

-

Homogenization: Polytron homogenizer on ice.

-

Centrifugation: 15,000 x g for 30 mins at 4°C. Collect supernatant.

Protocol: Chromatographic Separation (Differentiation)

Since antibodies struggle to distinguish the single Glutamine deletion, retention time on HPLC is the validation standard.

-

Pre-purification: Pass supernatant through a Sep-Pak C18 cartridge . Wash with 10% CH3CN/0.1% TFA; elute with 60% CH3CN/0.1% TFA.

-

RP-HPLC Setup:

-

Column: C18 Reverse Phase (e.g., Symmetry 300 or equivalent).

-

Gradient: Linear gradient of 10–60% Acetonitrile in 0.1% TFA over 40 minutes.

-

-

Fraction Collection: Collect fractions every 0.5 minutes.

-

Detection: Perform RIA on fractions.

-

Result:Des-Gln14-ghrelin elutes slightly earlier than canonical ghrelin due to the loss of the polar Glutamine residue, though the hydrophobicity change is subtle.

-

Figure 2: Analytical workflow for separating ghrelin isoforms. Boiling is the critical step to preserve the bioactive octanoyl modification.

Physiological Implications for Drug Development

Understanding the distribution of des-Gln14-ghrelin is vital for GHS-R agonist development:

-

Receptor Binding: Des-Gln14-ghrelin binds GHS-R1a with equipotent affinity to canonical ghrelin.

-

Clearance Rates: The deletion of Gln14 may alter susceptibility to circulating peptidases, potentially influencing the half-life compared to the 28-aa form.

-

Assay Interference: In pharmacokinetic (PK) studies of ghrelin analogs, endogenous des-Gln14-ghrelin can create a high background "noise" if the assay is not specific to the exogenous drug.

References

-

Hosoda, H., Kojima, M., Matsuo, H., & Kangawa, K. (2000). Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor.[1][7] Journal of Biological Chemistry, 275(29), 21995-22000.[1][7][8] Link

-

Kojima, M., Hosoda, H., Date, Y., Nakazato, M., Matsuo, H., & Kangawa, K. (1999). Ghrelin is a growth-hormone-releasing acylated peptide from stomach.[4][5][8] Nature, 402(6762), 656-660.[8] Link

-

Date, Y., Kojima, M., Hosoda, H., Sawaguchi, A., Mondal, M. S., Sugawara, T., ... & Nakazato, M. (2000). Ghrelin, a novel growth hormone-releasing acylated peptide, is synthesized in a distinct endocrine cell type in the gastrointestinal tracts of rats and humans. Endocrinology, 141(11), 4255-4261. Link

-

Hosoda, H., Kojima, M., & Kangawa, K. (2002). Ghrelin and the regulation of food intake and energy balance. Molecular Interventions, 2(8), 494. Link

Sources

- 1. Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Characterization and species differences in gastric ghrelin cells from mice, rats and hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Ghrelin Cells in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Immunohistochemical analysis of ghrelin expression in various types of adrenal tumors | Komarowska | Folia Histochemica et Cytobiologica [journals.viamedica.pl]

Technical Guide: Molecular Characterization of des-Gln14-Ghrelin

Executive Summary

des-Gln14-Ghrelin is a biologically active splice variant of the peptide hormone Ghrelin.[1][2][3][4][5] Predominantly identified in the rat stomach, it functions as a second endogenous ligand for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a).[2][6] Structurally, it is a 27-amino acid peptide resulting from the deletion of Glutamine at position 14 of the full-length 28-amino acid Ghrelin sequence. Like its parent molecule, its biological activity is strictly dependent on the n-octanoylation of the Serine-3 residue.[1][2][4]

This guide provides a rigorous analysis of the physicochemical properties (Molecular Weight and Isoelectric Point) of des-Gln14-Ghrelin, establishing a framework for its identification, handling, and analytical characterization in drug development workflows.

Part 1: Molecular Identity & Sequence Analysis[6][7]

The nomenclature "des-Gln14" refers to the deletion event relative to the canonical 28-amino acid rat Ghrelin sequence. It is critical to distinguish between the Rat and Human contexts, although the "des-Gln14" terminology is most frequently applied to the rat variant in commercial and research literature.[7]

Sequence Alignment (Rat)

The deletion of Glutamine (Q) at position 14 alters the peptide backbone length but preserves the critical N-terminal active core.[6][7]

-

Parent Rat Ghrelin (28 AA): GSS(Oct)FLSPEHQKAQQ RKESKKPPAKLQPR[6][7]

-

des-Gln14-Ghrelin (Rat, 27 AA): GSS(Oct)FLSPEHQKAQ- RKESKKPPAKLQPR[6][7]

Structural Modifications

-

Acylation (Critical): Serine at position 3 is esterified with n-octanoic acid (caprylic acid).[6][7] This modification adds a hydrophobic moiety essential for binding the hydrophobic pocket of GHS-R1a.

-

Sequence Composition:

Part 2: Physicochemical Properties[6]

Accurate molecular weight (MW) and isoelectric point (pI) data are prerequisites for mass spectrometry (MS) validation and ion-exchange chromatography method development.[6]

Molecular Weight (MW)

The molecular weight must account for the octanoyl modification (+126.11 Da mass shift relative to unmodified Serine).[6][7]

| Parameter | Value | Notes |

| Chemical Formula | C₁₄₂H₂₃₇N₄₃O₄₀ | Includes n-octanoyl group |

| Monoisotopic Mass | 3184.78 Da | Calculated for C₁₂ isotope |

| Average Molecular Weight | 3186.7 Da | Used for standard preparation |

| Unacylated MW | ~3060.6 Da | "Des-acyl des-Gln14-Ghrelin" (Inactive) |

Scientist's Note: When analyzing by ESI-MS, the multi-charged ions are dominant due to the high number of basic residues. Expect

Isoelectric Point (pI)

The pI of des-Gln14-Ghrelin is significantly basic.[6] This dictates that the peptide will be positively charged at physiological pH (7.[6]4) and under standard acidic HPLC conditions.

-

Theoretical pI: 10.56 (Calculated via Bjellqvist model)[6]

-

Implication: The peptide binds strongly to Cation Exchange (CEX) columns and requires high salt or high pH for elution.[6][7]

Charge Distribution Table

| Ionizable Group | Count | pKa (Approx) | Charge at pH 7.0 |

| N-terminus | 1 | 9.6 | +1 |

| Lysine (K) | 5 | 10.5 | +5 |

| Arginine (R) | 2 | 12.5 | +2 |

| Histidine (H) | 1 | 6.0 | +0.1 |

| Glutamic Acid (E) | 2 | 4.2 | -2 |

| C-terminus | 1 | 2.2 | -1 |

| NET CHARGE | ~ +6 |

Part 3: Analytical Methodologies & Workflows

Workflow Visualization

The following diagram illustrates the logical flow for characterizing des-Gln14-Ghrelin, distinguishing it from full-length Ghrelin and its des-acyl degradation product.

Caption: Analytical workflow for separating des-Gln14-Ghrelin from related impurities using RP-HPLC and Mass Spectrometry.

Experimental Protocol: RP-HPLC

Objective: Separation of acylated des-Gln14-Ghrelin from des-acyl forms and full-length Ghrelin.

-

Column: C18 Reverse Phase (e.g., TSK ODS SIL 120A or equivalent), 4.6 x 150 mm, 5 µm particle size.[6][7]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[6][7]

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: Linear gradient from 10% B to 60% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 40°C (improves peak shape for hydrophobic peptides).

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Phe/Tyr/Trp - note Ghrelin lacks Tyr/Trp, so 214 nm is primary).[6][7]

Validation Check: The acylated form (des-Gln14-Ghrelin) is more hydrophobic than the des-acyl form. Expect the des-acyl peak to elute significantly earlier (lower %B) than the active acylated peak.[6][7]

Part 4: Stability & Solubility

Solubility Profile

Due to its high pI (10.[6]56) and net positive charge, des-Gln14-Ghrelin is highly soluble in aqueous acidic buffers.

-

Recommended Solvent: 0.1% Acetic Acid or water.[7]

-

Avoid: Neutral phosphate buffers (pH 7-8) for stock preparation, as solubility decreases near the pI, and base-catalyzed de-acylation (hydrolysis of the octanoyl ester) accelerates.[6]

Stability (The Ester Bond Issue)

The octanoyl ester bond at Ser3 is labile.[6]

-

Instability: Susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase) and spontaneous hydrolysis at alkaline pH.[6]

-

Handling Protocol:

Part 5: Biological Context & Signaling[6][7]

des-Gln14-Ghrelin is not a degradation product but a distinct transcript arising from alternative splicing of the Ghrelin gene (CAG codon usage at the intron boundary).

Caption: Biogenesis pathway showing alternative splicing and common acylation by GOAT (Ghrelin O-Acyltransferase) required for receptor activation.[6]

Functional Equivalence

Despite the deletion, des-Gln14-Ghrelin exhibits equipotent bioactivity to full-length Ghrelin.[1][3][7]

-

Receptor: GHS-R1a.[7]

-

EC50: ~2.4 nM (Calcium mobilization assay in CHO-GHSR62 cells).[6][8]

-

Physiological Role: Stimulates Growth Hormone (GH) release and orexigenic (appetite-stimulating) behavior.[6][7]

References

-

Hosoda, H., et al. (2000).[6][7][8] "Purification and Characterization of Rat des-Gln14-Ghrelin, a Second Endogenous Ligand for the Growth Hormone Secretagogue Receptor."[2][3][7][8] Journal of Biological Chemistry, 275(29), 21995-22000.[6][7][8] Link

-

Kojima, M., & Kangawa, K. (2005).[6][7][9] "Ghrelin: Structure and Function."[2][7] Physiological Reviews, 85(2), 495-522.[6][7] Link[6][7]

-

Bedendi, I., et al. (2003).[6][7] "Cardiac effects of ghrelin and its endogenous derivatives des-octanoyl ghrelin and des-Gln14-ghrelin." European Journal of Pharmacology, 476(1-2), 87-95.[10] Link

-

Tocris Bioscience. "des-Gln14-Ghrelin (rat) Product Datasheet." Link

-

MedChemExpress. "des-Gln14-Ghrelin Technical Data." Link

Sources

- 1. pages.ucsd.edu [pages.ucsd.edu]

- 2. Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Ghrelin: Integrative Neuroendocrine Peptide in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. des-Gln14-Ghrelin (rat) | CAS 293735-04-3 | Tocris Bioscience [tocris.com]

- 7. Ghrelin - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

des-Gln14-Ghrelin (1-27) peptide characteristics

This technical guide provides a comprehensive analysis of des-Gln14-Ghrelin (1-27) , a biologically active splice variant of the orexigenic hormone ghrelin. Designed for researchers and drug development professionals, this document synthesizes structural characteristics, pharmacological profiles, and critical handling protocols to ensure experimental reproducibility.

Executive Summary

des-Gln14-Ghrelin is a 27-amino acid peptide hormone resulting from alternative splicing of the ghrelin gene (GHRL).[1][2][3][4][5] Unlike the canonical 28-amino acid ghrelin, this variant lacks the glutamine residue at position 14.[1][4][5][6] Despite this structural deletion, it retains the essential n-octanoylation at Serine-3, rendering it fully competent to bind the Growth Hormone Secretagogue Receptor 1a (GHSR-1a) and stimulate growth hormone (GH) release with potency equipotent to full-length ghrelin.

Key Distinction: Researchers must distinguish des-Gln14-Ghrelin (an internal deletion variant, 27 AA) from Ghrelin (1-27) (a C-terminal truncation, 27 AA). While both are 27 residues long, their origins and sequence identities differ.[4] This guide focuses on the des-Gln14 splice variant.[1][2][3][4][5][7][8]

Molecular Characteristics & Biosynthesis[2][3][7][9]

Sequence and Structure

The biological activity of des-Gln14-Ghrelin hinges on two structural pillars: the N-terminal active core (residues 1-5) and the n-octanoyl modification .

-

Peptide Sequence (Rat/Mouse): GSS(O-n-octanoyl)FLSPEHQKAQ-RKESKKPPAKLQPR (Note the absence of Gln between Q13 and R15 compared to canonical ghrelin).

-

Molecular Weight: ~3131 Da (varies slightly by salt form/counter-ion).

-

Acylation: The hydroxyl group of Serine-3 is esterified with n-octanoic acid (C8:0). This lipophilic side chain is non-negotiable for GHSR-1a binding; the des-acyl form is biologically inactive at this receptor.

Biosynthetic Mechanism: The "Splice Switch"

In rodents (rats/mice), the GHRL gene utilizes alternative splice acceptor sites within Intron 1.

-

Canonical Ghrelin (28 AA): Splicing occurs at the standard AG acceptor site.

-

des-Gln14-Ghrelin (27 AA): Splicing occurs at an alternative CAG codon located upstream.[4] This results in the excision of the glutamine codon (CAG) that would normally become residue 14.[4][5]

Evolutionary Context: In bovine and ovine species, the genomic sequence lacks the alternative splice site required for the 28-AA form.[4] Consequently, des-Gln14-Ghrelin (27 AA) is the dominant and only form of ghrelin in ruminants .

Comparative Characteristics

| Feature | Ghrelin (Canonical) | des-Gln14-Ghrelin |

| Length | 28 Amino Acids | 27 Amino Acids |

| Origin | Standard Splicing | Alternative Splicing (Rat/Mouse) or Constitutive (Bovine) |

| Sequence Difference | Contains Gln14 | Deletion of Gln14 |

| Acylation Site | Ser-3 (n-octanoyl) | Ser-3 (n-octanoyl) |

| Receptor Affinity (GHSR-1a) | High ( | High (Equipotent) |

| Primary Species | Human, Rat, Mouse | Rat, Mouse, Bovine, Ovine |

Pharmacological Profile[6][10]

Mechanism of Action

des-Gln14-Ghrelin acts as a high-affinity agonist for the GHSR-1a , a G-protein coupled receptor (GPCR) predominantly expressed in the pituitary and hypothalamus.

Signaling Cascade:

-

Ligand Binding: The n-octanoyl group inserts into a hydrophobic pocket of GHSR-1a, triggering a conformational change.

-

G-Protein Activation: Recruitment of

. -

Effector Pathway: Activation of Phospholipase C (PLC), leading to hydrolysis of PIP2 into IP3 and DAG.

-

Cellular Response: IP3-mediated release of intracellular

from the ER, driving Growth Hormone (GH) vesicle exocytosis.

Visualization: GHSR-1a Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by des-Gln14-Ghrelin.

Caption: Figure 1. GHSR-1a signal transduction pathway. des-Gln14-Ghrelin triggers the Gq-PLC-IP3 axis, resulting in calcium mobilization and GH release.

Critical Handling & Stability Protocols

The "Acyl-Switch" Failure Point: The most common cause of experimental failure with ghrelin peptides is the hydrolysis of the n-octanoyl ester bond. This bond is extremely labile in neutral or basic pH and is rapidly cleaved by plasma esterases (e.g., butyrylcholinesterase). Once de-acylated, the peptide loses all activity at the GHSR-1a receptor.

Storage and Reconstitution Protocol

To maintain bioactivity, strict adherence to pH control is required.

Step-by-Step Reconstitution:

-

Arrival: Store lyophilized peptide at -20°C or -80°C immediately upon receipt. Desiccate before opening.

-

Solvent Selection: NEVER reconstitute in water, PBS, or neutral buffers directly.

-

Acidification: Dissolve the peptide in 10 mM Acetic Acid or 10 mM HCl . This creates an acidic environment (pH ~3-4) that stabilizes the ester bond.

-

Aliquot: Divide into single-use aliquots. Avoid freeze-thaw cycles.[9]

-

Usage: Only dilute into neutral assay buffer (e.g., PBS or Media) immediately before adding to cells. The final dilution step should buffer the acid to physiological pH for the assay duration.

Plasma/Serum Sample Handling

If measuring des-Gln14-Ghrelin in biological samples, protease inhibition is insufficient. You must inhibit esterases.

-

Collection Tube: Pre-chill tubes containing EDTA (anticoagulant) and AEBSF (serine protease/esterase inhibitor).

-

Acidification: Immediately after plasma separation, add 1N HCl (10% of sample volume) to achieve a final concentration of 0.1N HCl.

-

Storage: Freeze at -80°C immediately.

Experimental Methodologies

In Vitro Calcium Mobilization Assay (FLIPR)

This assay validates the functional potency of the peptide.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human or rat GHSR-1a.

-

Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

-

Compound Prep: Prepare des-Gln14-Ghrelin in a 96-well source plate.

-

Vehicle: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free).

-

Note: Ensure the source plate is prepared fresh to prevent de-acylation.

-

-

Measurement: Inject peptide onto cells and monitor fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.

-

Data Analysis: Plot Max-Min fluorescence against log[concentration] to determine

.-

Expected

: 0.5 – 2.5 nM (comparable to standard Ghrelin).

-

Workflow Visualization: Handling & Assay Logic

Caption: Figure 2. Critical handling workflow. Acidic reconstitution is mandatory to prevent ester hydrolysis and experimental failure.

References

-

Hosoda, H., et al. (2000). "Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor." Journal of Biological Chemistry.

-

Hosoda, H., et al. (2003). "Structural divergence of human ghrelin: identification of multiple ghrelin-derived molecules produced by extensive post-translational processing." Journal of Biological Chemistry.

-

Kojima, M. & Kangawa, K. (2005). "Ghrelin: structure and function." Physiological Reviews.

-

Bednarek, M.A., et al. (2000). "Structure-function studies on the new growth hormone-releasing peptide, ghrelin: minimal sequence of ghrelin necessary for activation of growth hormone secretagogue receptor 1a." Journal of Medicinal Chemistry.

-

Tocris Bioscience. "Product Information: des-Gln14-Ghrelin (rat)." Tocris Technical Data.

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Purification and characterization of rat des-Gln14-Ghrelin, a second endogenous ligand for the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ab :: Animal Bioscience [animbiosci.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pages.ucsd.edu [pages.ucsd.edu]

- 6. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

Methodological & Application

Application Note: Precision Quantification of Rat des-Gln14-Ghrelin

Executive Summary

The quantification of des-Gln14-Ghrelin in rat models presents a unique bio-analytical challenge. As a bioactive splice variant of the ghrelin gene (Ghrl), it shares high structural homology with full-length Ghrelin (1-28), differing only by the deletion of a single Glutamine residue at position 14.

Most commercial "Rat Ghrelin" ELISA kits utilize antibodies targeting the conserved N-terminal octanoylated serine (Ser3) or the C-terminus. Consequently, these kits exhibit near-100% cross-reactivity , measuring a sum of Ghrelin (1-28) and des-Gln14-Ghrelin. For researchers requiring specific quantification of the des-Gln14 isoform, a standard ELISA is insufficient.

This guide details a self-validating HPLC-ELISA coupled protocol to physically separate and individually quantify these isoforms, ensuring scientific rigor in metabolic and drug development studies.

Scientific Background & Biological Context

The Target Analyte

Rat des-Gln14-Ghrelin is a 27-amino acid peptide generated by alternative splicing of the Ghrl gene (Exon 2b usage).[1][2] Like the major 28-amino acid isoform, it undergoes n-octanoylation at Ser3 by Ghrelin O-Acyltransferase (GOAT), rendering it bioactive. It binds the Growth Hormone Secretagogue Receptor (GHS-R1a) with potency comparable to full-length ghrelin, influencing growth hormone release and orexigenic signaling.

The Specificity Challenge

The sequence identity between the two isoforms renders standard immunological differentiation difficult:

-

Rat Ghrelin (1-28): GSS(Oct)FLSPEHQKAQQ RKESKKPPAKLQPR

-

Rat des-Gln14-Ghrelin: GSS(Oct)FLSPEHQKAQ- RKESKKPPAKLQPR

Standard "Active Ghrelin" ELISAs use capture antibodies against the N-terminal GSS(Oct)F... motif. Since both isoforms possess this motif, they are indistinguishable in a single-well assay.

Visualization: Gene Splicing & Isoform Homology

Figure 1: Mechanism of alternative splicing generating des-Gln14-Ghrelin and the structural basis for ELISA cross-reactivity.

Protocol: HPLC-Coupled ELISA for Specific Detection

To specifically quantify rat des-Gln14-Ghrelin, we employ a "Separate then Detect" methodology.

Reagents & Equipment

-

ELISA Kit: Commercial "Rat Active Ghrelin ELISA Kit" (Valid options: Millipore, Bertin, or Phoenix Pharmaceuticals). Note: The kit is used for detection, not differentiation.

-

Protease Inhibitors: Pefabloc SC (AEBSF) or PMSF.

-

Acidification: 1N HCl.

-

Column: C18 Reverse-Phase HPLC Column (e.g., Vydac C18, 4.6 x 250 mm).

-

Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA).

Step-by-Step Methodology

Phase 1: Sample Collection & Stabilization (Critical)

Rationale: The octanoyl group is labile and rapidly hydrolyzed by plasma esterases (e.g., butyrylcholinesterase). Immediate stabilization is mandatory.

-

Preparation: Pre-chill collection tubes containing EDTA (1 mg/mL) and Pefabloc SC (final conc. 1 mg/mL).

-

Collection: Collect whole blood from the rat (trunk blood or tail vein) directly into the chilled tubes.

-

Separation: Centrifuge immediately at 1,500 x g for 15 min at 4°C.

-

Acidification: Transfer plasma to a new tube and immediately add 1N HCl (10% of sample volume) to achieve a final concentration of 0.1N HCl.

-

Target pH: 3.0 - 4.0.[2]

-

-

Storage: Store at -80°C if not processing immediately.

Phase 2: Solid Phase Extraction (SPE)

Rationale: Removes plasma proteins and concentrates the peptide fraction.

-

Activate a Sep-Pak C18 cartridge with 5 mL 100% ACN, followed by 10 mL 0.1% TFA/Water.

-

Load acidified plasma onto the cartridge.

-

Wash with 10 mL 0.1% TFA/Water to remove salts and proteins.

-

Elute peptides with 3 mL 60% ACN / 0.1% TFA.

-

Lyophilize the eluate to dryness.

Phase 3: HPLC Fractionation

Rationale: des-Gln14-Ghrelin is slightly more hydrophobic/smaller than Ghrelin 1-28, resulting in a distinct retention time.

-

Reconstitution: Dissolve lyophilized sample in 200 µL Mobile Phase A (0.1% TFA in Water).

-

Gradient Setup:

-

Mobile Phase A: 0.1% TFA in H2O.

-

Mobile Phase B: 0.1% TFA in 100% ACN.

-

Gradient: Linear gradient from 10% to 60% B over 40 minutes at 1.0 mL/min.

-

-

Fraction Collection: Collect fractions every 0.5 minutes (0.5 mL/fraction).

-

Standard Calibration: Run synthetic Rat Ghrelin and synthetic des-Gln14-Ghrelin standards separately to establish retention times (typically separated by 1-2 minutes).

Phase 4: ELISA Quantification

-

Lyophilize the collected HPLC fractions to remove ACN/TFA (which interferes with ELISA binding).

-

Reconstitute fractions in the ELISA Kit Assay Buffer.

-

Run the Rat Active Ghrelin ELISA on the reconstituted fractions corresponding to the retention times of both isoforms.

-

Calculation:

-

Peak 1 (Early elution) = des-Gln14-Ghrelin (Confirm with standard).

-

Peak 2 (Late elution) = Ghrelin (1-28).

-

Sum the immunoreactivity in the specific peak fractions to determine total concentration.

-

Decision Tree: Workflow Selection

Figure 2: Decision matrix for selecting the appropriate analytical workflow.

Data Presentation & Analysis

When reporting results, organize data to demonstrate the separation efficiency.

| Fraction Time (min) | Immunoreactivity (pg/mL) | Identity Assignment |